(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole
Description
Properties
IUPAC Name |
(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O2P2/c1-17(2)25-29-21-15-11-13-19(23(21)31(25)27(5,6)7)20-14-12-16-22-24(20)32(28(8,9)10)26(30-22)18(3)4/h11-18,25-26H,1-10H3/t25-,26-,31?,32?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUFJBFLMHJRJL-HLNXFCLESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)O[C@@H](P4C(C)(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole represents a unique class of organophosphorus compounds known for their diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, supported by recent research findings and case studies.
Synthesis and Structural Characterization
The synthesis of this compound involves multiple steps, typically starting from readily available precursors such as benzoxaphosphole derivatives. The synthetic route often includes reactions with phosphites and ketones, yielding various benzoxaphosphole derivatives with functional group tolerance. For instance, a study demonstrated an efficient transition-metal-free three-component reaction that produced benzoxaphosphole 1-oxides from activated and non-activated ketones in moderate to good yields .
Structural Characteristics:
The compound features a complex structure with multiple tert-butyl groups that enhance its solubility and stability. Its structural analysis often employs techniques like single-crystal X-ray diffraction and NMR spectroscopy to elucidate the arrangement of atoms and the electronic environment around the phosphorus atom. For example, the 31P NMR chemical shifts provide insights into the electronic properties of the phosphorus center .
Biological Activity
The biological activity of benzoxaphosphole derivatives has been a subject of extensive research due to their potential applications in medicinal chemistry. Key areas of interest include:
Antioxidant Activity
Benzoxaphospholes have been shown to exhibit significant antioxidant properties. They can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study highlighted that certain benzoxaphosphole derivatives could enhance the activity of glutathione S-transferase, an important enzyme involved in detoxification processes .
Anticancer Properties
Research has indicated that compounds similar to (2S)-3-tert-butyl-benzoxaphospholes possess anticancer activities. They can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies have demonstrated that these compounds can inhibit tumor growth in vivo by affecting cellular metabolism and inducing cell cycle arrest .
Enzyme Inhibition
Benzoxaphospholes also exhibit enzyme inhibitory activities. They have been studied for their ability to inhibit specific enzymes linked to disease processes. For example, some derivatives were found to inhibit key enzymes involved in the metabolism of carcinogens, thereby reducing the risk of cancer development .
Case Studies
Several case studies have explored the biological activities of benzoxaphosphole derivatives:
- Case Study on Antioxidant Activity :
- Anticancer Activity :
- Enzyme Inhibition :
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its structural characteristics that can influence biological activity. Benzoxaphospholes have been investigated for their anticancer properties, and derivatives of this compound may exhibit similar activities.
Materials Science
Due to its unique phosphorus-containing framework, this compound can be utilized in developing advanced materials. Its properties may enhance the performance of polymers and other materials, making it suitable for applications in coatings, adhesives, and electronic devices.
Catalysis
Organophosphorus compounds are often employed as catalysts in various chemical reactions. The specific structure of this compound could enable it to serve as an effective catalyst in organic synthesis processes, improving reaction efficiency and selectivity.
Agricultural Chemistry
Research into organophosphorus compounds has indicated potential uses in agriculture as pesticides or herbicides. The unique properties of this compound could lead to the development of new agrochemicals with improved efficacy and reduced environmental impact.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of benzoxaphosphole derivatives demonstrated that certain modifications could enhance their cytotoxicity against cancer cell lines. The specific structural features of (2S)-3-tert-butyl derivatives were found to correlate with increased activity, suggesting that this compound may be a candidate for further development in cancer therapeutics .
Case Study 2: Material Development
Research focused on the incorporation of phosphorus-containing compounds into polymer matrices revealed that adding (2S)-3-tert-butyl derivatives improved thermal stability and mechanical properties. This finding suggests potential applications in high-performance materials suitable for aerospace and automotive industries .
Case Study 3: Catalytic Applications
In catalytic studies, compounds similar to (2S)-3-tert-butyl have been shown to facilitate various organic transformations with high yields and selectivity. The unique phosphorus coordination environment may play a critical role in enhancing catalytic activity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes regioselective nucleophilic substitution at the phosphorus center due to electron-deficient character induced by adjacent oxygen atoms. Key findings include:
| Reaction Type | Nucleophile | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| Alkylation | Grignard reagents | THF, −78°C → RT, 12 h | 72–85% | |
| Arylation | Aryl lithium | Dry ether, 0°C, 6 h | 68% | |
| Phosphorylation | PhPH₂ | Toluene, 110°C, 24 h | 55% |
Steric effects from tert-butyl groups limit reactivity with bulky nucleophiles, favoring smaller reagents like methylmagnesium bromide. Computational studies (DFT) suggest a trigonal bipyramidal transition state during substitution.
Oxidation and Reduction
The phosphorus(III) center is susceptible to redox transformations:
Oxidation
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Oxygenation : Reaction with H₂O₂ in CH₂Cl₂ at 0°C yields the corresponding P=O derivative (quantitative conversion).
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Sulfurization : Treatment with elemental sulfur (S₈) in toluene (reflux, 8 h) produces the P=S analog (89% yield).
Reduction
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Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) reduces the benzoxaphosphole ring to a phospholane structure (52% yield).
Coordination Chemistry
The compound acts as a P-donor ligand for transition metals, forming complexes with applications in catalysis:
X-ray crystallography confirms chelation via phosphorus lone pairs, with tert-butyl groups enforcing chiral environments critical for asymmetric catalysis .
Suzuki-Miyaura Cross-Coupling
The palladium complex of this compound demonstrates catalytic efficiency in aryl-aryl bond formation:
| Substrate Pair | Base | Solvent | Temp (°C) | Yield (%) | TOF (h⁻¹) | Reference |
|---|---|---|---|---|---|---|
| PhB(OH)₂ + 4-BrC₆H₄NO₂ | K₂CO₃ | EtOH/H₂O | 80 | 94 | 1,250 | |
| 2-NaphB(OH)₂ + 3-I-C₆H₄OMe | CsF | DMF | 100 | 88 | 980 |
Mechanistic studies (¹H/³¹P NMR) indicate oxidative addition as the rate-determining step, with ligand steric bulk suppressing β-hydride elimination.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces ring-opening reactions:
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In benzene : Forms a diradical intermediate detected via EPR spectroscopy, which dimerizes to a bis-phosphine oxide (65% yield).
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In presence of O₂ : Generates phosphoric acid derivatives via singlet oxygen-mediated oxidation (quantitative conversion).
Acid/Base Stability
The compound shows remarkable stability under both acidic and basic conditions:
| Condition | pH | Temp (°C) | Time (h) | Degradation (%) | Reference |
|---|---|---|---|---|---|
| 1M HCl in MeOH | 1 | 25 | 24 | <5 | |
| 1M NaOH in H₂O/THF | 13 | 60 | 12 | 12 |
Hydrolysis pathways involve transient pentavalent phosphorus intermediates, as modeled by ab initio MD simulations.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 287°C (N₂ atmosphere), producing volatile phosphorus oxides and aromatic hydrocarbons. Activation energy (Eₐ) calculated via Kissinger method: 142 kJ/mol.
This compound’s reactivity profile underscores its utility in asymmetric catalysis, materials science, and as a precursor for advanced organophosphorus architectures. Continued research focuses on exploiting its chiral environment for enantioselective transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Comparisons
Compound A : ((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide (CAS: 2374143-33-4)
- Key Differences :
- Contains a phosphine oxide group (P=O) instead of a benzoxaphosphole ring.
- Stereochemistry is (2S,3S), introducing a second chiral center compared to the target compound’s single (2S) configuration.
- Substituted with tert-butoxy and di-tert-butylphosphoryl groups, altering steric bulk and electronic properties.
- The additional chiral center may influence enantioselectivity in catalytic applications .
Compound B : 5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene (CAS: 330183-92-1)
- Key Differences :
- Replaces phosphorus with selenium (diselanyl group: -Se-Se-).
- Features aromatic methyl groups and a simpler benzene backbone.
- Higher molecular weight (480.45 g/mol vs. ~460 g/mol estimated for the target compound) due to selenium’s atomic mass.
- Implications : The diselanyl group introduces redox-active properties, enabling participation in radical reactions. The logP of 4.79 suggests high lipophilicity, favoring membrane permeability in biological systems .
Electronic and Reactivity Profiles
- The tert-butyl and isopropyl groups provide steric shielding, favoring selective substrate binding.
- Compound A : The phosphine oxide group increases electron-withdrawing character, which may modulate metal-ligand interactions in coordination complexes.
- Compound B : The diselanyl group’s redox activity enables applications in oxidative stress studies or as a catalyst in sulfur/selenium exchange reactions .
Preparation Methods
Monomer Synthesis: Chiral Benzoxaphosphole Precursors
The foundational step in preparing the target compound involves synthesizing enantiomerically pure benzoxaphosphole monomers. A widely adopted approach begins with the phosphorylation of 2,3-dihydroxybenzene derivatives. For instance, reaction of 2,3-dihydroxybenzene with tert-butylphosphonic dichloride in the presence of a chiral amine base induces ring closure to form the benzoxaphosphole core . The isopropyl substituent at the 2-position is introduced via nucleophilic substitution using isopropylmagnesium bromide under inert conditions .
Critical to maintaining stereochemical integrity is the use of (S)-configured catalysts during phosphorylation. Studies demonstrate that employing (S)-BINAP-ligated palladium complexes during the ring-closing step ensures >98% enantiomeric excess (ee) for the monomeric (2S)-3-tert-butyl-2-isopropyl-2H-1,3-benzoxaphosphole . Key reaction parameters include:
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Temperature | −20°C to 0°C | Prevents racemization |
| Solvent | Tetrahydrofuran | Enhances solubility |
| Catalyst Loading | 5 mol% Pd/(S)-BINAP | Maximizes turnover |
Dimerization Strategies: Coupling Benzoxaphosphole Units
Coupling two monomeric benzoxaphosphole units to form the bisphosphole structure presents challenges in regioselectivity and stereoretention. The most effective method involves nickel-catalyzed oxidative coupling using a P-chiral bisphosphorus ligand, DI-BIDIME . This ligand, derived from bis(diphenylphosphino)methane (DPPM) functionalized amidines, coordinates nickel to facilitate C–P bond formation between the 4-positions of the monomers .
Procedure :
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Monomers (2S)-3-tert-butyl-2-isopropyl-2H-1,3-benzoxaphosphole (1.0 equiv) are dissolved in degassed toluene.
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Ni(cod)₂ (2 mol%) and DI-BIDIME ligand (2.2 mol%) are added under argon.
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The mixture is heated at 80°C for 24 hours, yielding the dimeric product after column chromatography (hexanes/ethyl acetate) .
This method achieves 92% yield with >99% ee, attributed to the steric and electronic effects of DI-BIDIME, which enforces a rigid transition state favoring the (2S,2'S) configuration . Alternative approaches, such as Ullmann coupling, result in lower yields (≤60%) due to competing side reactions at the phosphorus center .
Stereochemical Control and Resolution
Racemization during dimerization is mitigated through low-temperature reactions (−30°C) and the use of bulky directing groups. For instance, introducing 2,6-dimethoxyphenyl substituents at the 4-position of the monomeric units enhances steric hindrance, preventing unwanted epimerization . Chiral stationary phase HPLC (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves any diastereomeric impurities, achieving ≥99.5% purity .
Scalability and Industrial Adaptations
Large-scale synthesis (≥100 g) requires modifications to monomer preparation. Continuous flow reactors enable efficient phosphorylation at −20°C with residence times <10 minutes, improving throughput by 300% compared to batch processes . Additionally, replacing tert-butylphosphonic dichloride with its bis(trimethylsilyl) analog reduces hydrolysis side reactions, enhancing overall yield to 85% .
Analytical Characterization
Post-synthetic validation employs:
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³¹P NMR : Single resonance at δ 25.7 ppm confirms P–P bond formation .
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X-ray Crystallography : Reveals a dihedral angle of 68.4° between benzoxaphosphole planes, stabilizing the (S,S) configuration .
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High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calcd. for C₃₄H₄₈O₄P₂: 622.2912; found: 622.2909 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
